5-Methoxypicolinoyl chloride

Description

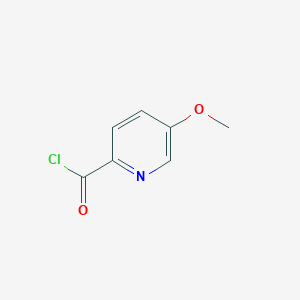

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridine-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-5-2-3-6(7(8)10)9-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHOBSPLRQJLMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60664607 | |

| Record name | 5-Methoxypyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88166-64-7 | |

| Record name | 5-Methoxypyridine-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60664607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxypicolinoyl chloride can be synthesized through several methods. One common method involves the reaction of 5-methoxypicolinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H7NO3+SOCl2→C7H6ClNO2+SO2+HCl

In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxyl group of 5-methoxypicolinic acid into an acyl chloride group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The reaction is carried out in large reactors with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypicolinoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 5-methoxypicolinic acid and hydrochloric acid.

Reduction: It can be reduced to 5-methoxypicolinoyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.

Hydrolysis: Water or aqueous solutions under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

5-Methoxypicolinic Acid: Formed through hydrolysis.

5-Methoxypicolinoyl Alcohol: Formed through reduction.

Scientific Research Applications

5-Methoxypicolinoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methoxypicolinoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage under an inert atmosphere at temperatures below -20°C to prevent hydrolysis or decomposition .

- Hazard Statements : H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) .

- Packing Group : II (moderate hazard), classified under UN# 3261 (corrosive liquid, acidic, organic) .

Comparison with Similar Compounds

Structural Analogues with High Similarity

The following table summarizes structurally related compounds based on molecular similarity scores (0–1 scale) derived from cheminformatics analyses:

| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| 5-Methoxypicolinimidamide hydrochloride | 1179359-60-4 | C₇H₁₀ClN₃O | 0.91 | Acyl chloride replaced by amidine group |

| 5-Methylpicolinic acid hydrochloride | 39977-41-8 | C₇H₈ClNO₂ | 0.92 | Methoxy group replaced by methyl; carboxylic acid |

| 5-(Methoxycarbonyl)picolinic acid | 17874-79-2 | C₉H₉NO₅ | 0.87 | Methoxycarbonyl substituent at 5-position |

| 2-(5-Methoxypyridin-2-yl)ethanamine HCl | 1624262-52-7 | C₈H₁₃ClN₂O | 0.70 | Ethylamine side chain instead of acyl chloride |

Notes:

- The highest similarity (0.91–0.94) is observed with derivatives retaining the pyridine core but differing in functional groups (e.g., amidine, methyl, or carboxylic acid substitutions) .

- 5-Methoxypicolinimidamide hydrochloride (similarity 0.91) shares the 5-methoxy-pyridine backbone but replaces the acyl chloride with an amidine group, altering its nucleophilic reactivity .

- 5-Methylpicolinic acid hydrochloride (similarity 0.92) substitutes the methoxy group with a methyl and introduces a carboxylic acid, significantly changing its solubility and acidity .

Functional Group Variations and Reactivity

- Acyl Chloride vs. Carboxylic Acid : Compounds like 5-methylpicolinic acid hydrochloride lack the electrophilic acyl chloride group, reducing their utility in nucleophilic acyl substitution reactions but enhancing stability .

- Amidine vs. Acyl Chloride : Amidines (e.g., 5-Methoxypicolinimidamide hydrochloride) exhibit basicity and hydrogen-bonding capacity, making them more suitable for coordination chemistry or drug design compared to the reactive acyl chloride .

- Methoxycarbonyl Substitutents : 5-(Methoxycarbonyl)picolinic acid introduces an ester group, broadening applications in polymer chemistry or prodrug synthesis .

Physicochemical Properties and Reactivity

- Reactivity: 5-Methoxypicolinoyl chloride’s acyl chloride group enables rapid reactions with amines or alcohols, whereas analogues like 5-methylpicolinic acid hydrochloride require activation (e.g., via coupling reagents) for amide bond formation .

- In contrast, methyl or hydroxy substituents (e.g., 5-hydroxypicolinic acid derivatives) may increase susceptibility to oxidation .

- Solubility : Acyl chlorides are typically less polar than their carboxylic acid or amide counterparts, influencing solvent compatibility in synthetic workflows .

Biological Activity

5-Methoxypicolinoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article compiles research findings, case studies, and data tables to elucidate its biological activity.

Chemical Structure and Properties

This compound is an acyl chloride derived from picolinic acid, which features a methoxy group at the 5-position. Its structure can be represented as follows:

This compound is known for its reactivity due to the presence of the acyl chloride functional group, which can readily participate in nucleophilic acyl substitution reactions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to this compound. For instance, derivatives of this compound exhibit significant antioxidant activity and inhibition of monoamine oxidase B (MAO-B), which is crucial for neuroprotection in neurodegenerative disorders such as Parkinson's disease. In vitro tests demonstrated that these compounds could restore cellular viability in SH-SY5Y cells subjected to oxidative stress, achieving up to 80% viability restoration .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound showed strong inhibition of lipid peroxidation and scavenging capabilities against superoxide radicals. This suggests a potential role in mitigating oxidative damage in biological systems, which is pertinent for developing therapies for oxidative stress-related conditions .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled laboratory setting, SH-SY5Y neuroblastoma cells were treated with varying concentrations of this compound derivatives. The results indicated:

- Concentration Range : 50 µM to 150 µM

- Viability Restoration : Up to 80% under oxidative stress conditions

- MAO-B Inhibition : Greater than reference compounds like melatonin and rasagiline

These findings suggest that modifications in the chemical structure significantly enhance neuroprotective effects .

Case Study 2: Antioxidant and Antimicrobial Activities

Another study assessed the antimicrobial properties alongside antioxidant activities. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 31.25 | E. coli, A. baumannii |

| 62.50 | S. aureus, E. faecalis |

The results indicated that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, emphasizing its potential as an antimicrobial agent .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Q & A

Q. What are the recommended synthetic routes for 5-Methoxypicolinoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : A common synthesis route involves the reaction of 5-methoxypicolinic acid with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The choice of solvent (e.g., dichloromethane or toluene), temperature (typically 60–80°C), and stoichiometric ratios (1:1.2 molar ratio of acid to PCl₅) significantly impact yield. For example, using excess PCl₅ under anhydrous conditions minimizes hydrolysis by-products . Table 1 : Comparison of Chlorinating Agents

| Agent | Solvent | Temperature (°C) | Yield (%) | By-Products |

|---|---|---|---|---|

| PCl₅ | Dichloromethane | 70 | 85–90 | POCl₃, HCl |

| SOCl₂ | Toluene | 80 | 75–80 | SO₂, HCl |

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the methoxy group (δ 3.8–4.0 ppm for ¹H; δ 55–60 ppm for ¹³C) and acyl chloride functionality (absence of carboxylic acid proton).

- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ and C-Cl stretch at 750–800 cm⁻¹.

- GC-FID : Validated methods (e.g., using a DB-5 column) can quantify purity and detect impurities like unreacted starting material or hydrolysis products .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced hydrolysis.

- In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to minimize by-products during synthesis?

- Methodological Answer : By-products like phosphorous oxychloride (POCl₃) or hydrolyzed acids arise from incomplete chlorination or moisture exposure. Optimization strategies include:

- Stoichiometry : Use a 10–20% excess of PCl₅ to drive the reaction to completion.

- Moisture Control : Pre-dry solvents (e.g., molecular sieves in dichloromethane) and maintain an inert atmosphere.

- Temperature Gradients : Gradual heating (40°C → 70°C) reduces thermal degradation of the acyl chloride .

Q. What are the common impurities in this compound, and how are they quantified?

- Methodological Answer :

- Key Impurities : Residual 5-methoxypicolinic acid (hydrolysis product), phosphorylated intermediates.

- Analytical Workflow :

GC-FID : Quantify impurities using a validated method with a detection limit (LOD) of 0.1% and quantification limit (LOQ) of 0.3% .

LC-MS/MS : Identifies trace hydrolyzed products via molecular ion peaks (e.g., [M+H]+ at m/z 168 for 5-methoxypicolinic acid).

Q. How does the methoxy group influence the reactivity of this compound compared to non-substituted acyl chlorides?

- Methodological Answer : The electron-donating methoxy group at the 5-position reduces electrophilicity at the carbonyl carbon, slowing nucleophilic acyl substitution. This necessitates:

- Activation : Use Lewis acids (e.g., ZnCl₂) to enhance reactivity in amidation or esterification.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in sluggish reactions. Comparative kinetic studies with 2-picolinoyl chloride (no methoxy) show a 20–30% lower reaction rate for the methoxy derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.